molecular formula C8H5F3N2O2S B12597509 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile CAS No. 914776-40-2

5-Amino-2-(trifluoromethylsulfonyl)benzonitrile

Cat. No.: B12597509
CAS No.: 914776-40-2
M. Wt: 250.20 g/mol
InChI Key: RDJPWNLKLJCBBZ-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethylsulfonyl)benzonitrile: is an organic compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of an amino group, a trifluoromethylsulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group The trifluoromethylsulfonyl group is then introduced through a sulfonylation reaction

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile can undergo oxidation to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethylsulfonyl group.

Scientific Research Applications

Chemistry: 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may impart desirable pharmacological properties to drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the trifluoromethylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.

Comparison with Similar Compounds

    5-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the sulfonyl group.

    2-Amino-5-(trifluoromethylsulfonyl)benzonitrile: Positional isomer with different placement of functional groups.

    4-Amino-2-(trifluoromethylsulfonyl)benzonitrile: Another positional isomer with the amino group in a different position.

Uniqueness: 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile is unique due to the presence of both the trifluoromethylsulfonyl and nitrile groups on the same aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

914776-40-2

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.20 g/mol

IUPAC Name

5-amino-2-(trifluoromethylsulfonyl)benzonitrile

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2

InChI Key

RDJPWNLKLJCBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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